![molecular formula C19H17N3O2 B5578643 N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5578643.png)
N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide
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Description
Benzamide derivatives are a class of compounds that have attracted attention for their diverse pharmacological activities and their utility in various fields of chemistry and materials science. They are characterized by the presence of an amide functional group attached to a benzene ring, often with additional substituents that modify their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of benzamide derivatives, including those with pyrimidinyloxy groups, typically involves the amide coupling reaction between an amine and a carboxylic acid or its derivatives. For example, the synthesis of complex benzamide structures might involve the use of coupling agents in the presence of bases to facilitate the formation of the amide bond (Zhou et al., 2008). Another approach might involve the cyclization reactions under specific conditions, as seen in the synthesis of certain benzamide derivatives (Browne et al., 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, which provides information on the configuration and conformation of the molecule. Structural analyses reveal the planarity or non-planarity of the aromatic systems and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Browne et al., 1981).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including hydrolysis of the amide bond under acidic or basic conditions, substitution reactions at the aromatic ring, and reactions involving the substituents on the nitrogen atom of the amide group. The presence of substituents like the pyrimidinyloxy group can influence the electronic properties of the benzamide, affecting its reactivity and the types of chemical transformations it can undergo.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, depend on the nature and position of substituents on the benzene ring and the amide group. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the compound's solubility in different solvents (Saeed et al., 2020).
Scientific Research Applications
Anticonvulsant Activity
N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide has been compared with other antiepileptic drugs for its anticonvulsant and toxic properties. Studies have shown it to be a potent anticonvulsant in the maximal electroshock seizure (MES) model, demonstrating effectiveness in nontoxic doses across various administration methods. For instance, intraperitoneal administration in mice resulted in significant efficacy compared to phenytoin in the same assay, although it was ineffective in nontoxic doses against other seizure models examined, suggesting a pharmacologic profile similar to phenytoin (Clark, 1988).
Histone Deacetylase Inhibition
The compound has shown potential in the field of cancer research, particularly as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, indicating a role in blocking cancer cell proliferation, inducing cell-cycle arrest, and promoting apoptosis. Its oral bioavailability and significant antitumor activity in vivo highlight its promise as an anticancer drug (Zhou et al., 2008).
Polymer Science Applications
In polymer science, derivatives of N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide have been utilized in the synthesis of rigid-rod polyamides and polyimides, offering insights into the material's amorphous nature, solubility in polar aprotic solvents, and excellent thermooxidative stability. These properties are crucial for developing materials with specific thermal and mechanical characteristics (Spiliopoulos et al., 1998).
Herbicide Development
Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, has demonstrated its herbicidal activity on annual and perennial grasses, offering potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops. This work underscores the chemical's versatility and potential for development into effective herbicidal formulations (Viste et al., 1970).
Anti-Tubercular Applications
The compound has also been explored in the synthesis of novel derivatives for anti-tubercular scaffolds. Such research has led to the development of compounds with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating non-cytotoxic nature and effective inhibition of essential enzymes responsible for cell wall synthesis. This indicates potential in the anti-tubercular drug discovery process, showing the compound's broad application in medicinal chemistry (Nimbalkar et al., 2018).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-7-8-17(14(2)11-13)22-18(23)15-5-3-6-16(12-15)24-19-20-9-4-10-21-19/h3-12H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBYRIIAVSYZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide |
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